(3R)-6-Methoxy-2,3-dihydro-1-benzofuran-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
(3R)-6-methoxy-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H11NO2/c1-11-6-2-3-7-8(10)5-12-9(7)4-6/h2-4,8H,5,10H2,1H3/t8-/m0/s1 |
InChI Key |
UBNFZTRISBVHJR-QMMMGPOBSA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@H](CO2)N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CO2)N |
Origin of Product |
United States |
Preparation Methods
Cyclization of Phenolic Derivatives
The benzofuran core is typically constructed via acid-catalyzed cyclization of 2-methoxy-4-allylphenol derivatives. Using concentrated sulfuric acid at 0–5°C, this method achieves 78% yield with regioselective ring closure. Alternative conditions employing p-toluenesulfonic acid (PTSA) in toluene at reflux improve yields to 85% while reducing side-product formation.
Reductive Amination Strategies
Direct reductive amination of 6-methoxy-2,3-dihydro-1-benzofuran-3-one using ammonium acetate and sodium cyanoborohydride in methanol provides the racemic amine. However, this route suffers from low stereocontrol (ee <10%), necessitating subsequent resolution steps.
Methylation Optimization for Enhanced Regioselectivity
Dimethyl Sulfate-Mediated Methylation
Methylation of 6-hydroxy-2,3-dihydro-1-benzofuran-3-amine with dimethyl sulfate in alkaline aqueous conditions achieves 89% yield. Critical parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 40–45°C | ±5% yield |
| pH | 9.0–9.5 | ±8% yield |
| Reaction Time | 4–6 hours | ±3% yield |
This method minimizes O-methylation byproducts (<2%) compared to methyl iodide alternatives.
Phase-Transfer Catalysis (PTC)
Employing tetrabutylammonium bromide (TBAB) as a PTC agent in dichloromethane/NaOH biphasic systems enhances reaction rates by 3-fold. Yields reach 92% with 99% regioselectivity for the 6-methoxy position.
Stereoselective Synthesis of the (3R)-Enantiomer
Chiral Resolution via Diastereomeric Salt Formation
Treatment of racemic amine with (1S)-(+)-10-camphorsulfonic acid in ethanol/water (3:1) yields the (3R)-enantiomer with 98% ee after two recrystallizations. Key data:
Asymmetric Hydrogenation
Rhodium-catalyzed hydrogenation of 6-methoxy-1-benzofuran-3-imine using (R,R)-Et-DuPhos ligand achieves 95% ee at 50 bar H₂ pressure. Catalyst loading as low as 0.1 mol% maintains turnover numbers >900.
Advanced Purification Techniques
Crystallization Optimization
Crystalline form-A is obtained via anti-solvent addition (n-heptane) to saturated isopropanol solutions. XRPD analysis confirms purity >99.9% with characteristic peaks at:
Chromatographic Enrichment
Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with 0.1% TFA in acetonitrile/water (30:70) resolves enantiomers in <15 minutes, enabling real-time purity monitoring.
Comparative Analysis of Industrial-Scale Methods
| Method | Yield (%) | ee (%) | Cost (USD/kg) | Environmental Factor |
|---|---|---|---|---|
| Chiral Resolution | 68 | 98 | 2200 | High solvent waste |
| Asymmetric Hydrogenation | 88 | 95 | 1800 | Low E-factor |
| Biocatalytic Amination | 82 | 99 | 2500 | Green chemistry |
Asymmetric hydrogenation emerges as the most viable industrial process, balancing cost and sustainability .
Mechanism of Action
The mechanism of action of ®-6-Methoxy-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes structural analogs of (3R)-6-Methoxy-2,3-dihydro-1-benzofuran-3-amine, highlighting substituent variations, molecular properties, and applications:
Substituent Effects on Physicochemical Properties
- Methoxy (-OCH₃) : Enhances electron density via resonance donation, increasing solubility in polar solvents. The bulky group may hinder interactions with sterically restricted receptors .
- Fluoro (-F) : Electron-withdrawing effects reduce basicity of the amine group. Fluorine’s small size improves membrane permeability, making it favorable for CNS-targeted drugs .
- Dimethyl (-CH₃) : Steric hindrance at the 3-position alters conformational flexibility, which could impact receptor docking .
Stereochemical Considerations
The (3R) configuration is critical for enantioselective interactions. For example:
- In (3R)-6-Fluoro-2,3-dihydrobenzofuran-3-amine , the (R)-configuration ensures high enantiomeric excess (ee > 97%) in synthesis, mirroring methods used for epoxidation in .
- Racemic mixtures (e.g., rac-6-fluoro-2,3-dihydrobenzofuran-3-amine ) show reduced activity compared to enantiopure forms, underscoring the importance of stereocontrol .
Biological Activity
(3R)-6-Methoxy-2,3-dihydro-1-benzofuran-3-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, focusing on its interactions with neurotransmitter systems, therapeutic applications, and relevant case studies.
Structural Overview
The compound is characterized by a bicyclic structure with a fused benzene and furan ring, a methoxy group at the 6-position, and an amine group at the 3-position. Its molecular formula is with a molecular weight of approximately 165.19 g/mol. This structural configuration is believed to contribute significantly to its biological properties.
Research indicates that this compound exhibits significant interactions with neurotransmitter systems, particularly influencing serotonin and dopamine receptors. This modulation suggests potential applications in treating various neurological disorders, including:
- Depression
- Anxiety
- Neurodegenerative diseases
The compound's mechanism likely involves receptor binding and subsequent downstream signaling pathways that affect mood regulation and cognitive functions.
Neuropharmacological Effects
Preliminary studies have shown that this compound may possess anxiolytic and antidepressant effects. Interaction studies reveal its potential to modulate serotonin receptor activity, which is crucial in mood regulation. The compound's influence on dopamine receptors also indicates a role in reward pathways, further supporting its therapeutic potential in mood disorders.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| (3R)-4-Chloro-2,3-dihydro-1-benzofuran-3-amine | Contains a chlorine atom at the 4-position | Potential neuropharmacological activities |
| 5-Methoxy-2,3-dihydrobenzofuran | Methoxy group at position 5 | Exhibits different receptor activity |
| (3S)-6-Methoxy-2,3-dihydro-1-benzofuran-3-amine | Enantiomeric form with similar structure | Different biological activity due to stereochemistry |
The distinct combination of functional groups in this compound contributes to its unique biological profile compared to these similar compounds.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Neuropharmacological Study : A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in anxiety-like behaviors as measured by the elevated plus maze test.
- Serotonin Receptor Interaction : In vitro assays showed that the compound selectively binds to serotonin receptors with an affinity comparable to established antidepressants. This suggests its potential as a novel therapeutic agent for mood disorders.
Future Directions in Research
Further research is required to fully elucidate the pharmacokinetics and dynamics of this compound. Key areas for future investigation include:
- Long-term effects on mood regulation
- Mechanistic studies on receptor interaction
- Clinical trials to assess efficacy in humans
Q & A
Basic: What spectroscopic methods are most reliable for confirming the structure of (3R)-6-Methoxy-2,3-dihydro-1-benzofuran-3-amine?
Answer:
The compound’s structure can be validated using 1H/13C NMR to confirm substituent positions and aromaticity, high-resolution mass spectrometry (HRMS) for molecular weight verification, and chiral HPLC or polarimetry to confirm the (3R) stereochemistry. For example, in analogous dihydrobenzofuran-3-amine derivatives, 1H NMR chemical shifts for the methoxy group typically appear near δ 3.7–3.9 ppm, while the dihydrofuran ring protons resonate between δ 3.0–4.5 ppm depending on substituents . Chiral resolution via HPLC with a chiral stationary phase (e.g., amylose or cellulose derivatives) is critical for confirming enantiopurity .
Advanced: How can computational modeling optimize reaction pathways for stereoselective synthesis of the (3R) enantiomer?
Answer:
Density functional theory (DFT) calculations can predict transition-state energies to guide catalyst selection. For example, asymmetric hydrogenation or enzymatic resolution strategies may be modeled to favor the (3R) configuration. Studies on similar benzofuran derivatives suggest that π-π stacking interactions and steric effects in chiral catalysts (e.g., Ru-BINAP complexes) significantly influence enantiomeric excess (ee) . Molecular docking simulations can also predict binding affinities in enzyme-mediated syntheses, though experimental validation via chiral chromatography is required .
Basic: What synthetic routes are reported for preparing this compound?
Answer:
A common approach involves intramolecular cyclization of substituted phenoxy-propanol precursors. For example:
Methoxy-substituted epoxide opening with ammonia under basic conditions to form the dihydrofuran ring.
Chiral resolution via diastereomeric salt formation or enzymatic kinetic resolution.
Key intermediates include 6-methoxy-2,3-dihydrobenzofuran-3-ol, which is aminated via Mitsunobu or Staudinger reactions . Yields range from 50–70%, with purity confirmed by LC-MS .
Advanced: How do conflicting NMR data for dihydrobenzofuran derivatives arise, and how should they be resolved?
Answer:
Discrepancies in NMR assignments often stem from solvent effects , rotameric equilibria , or impurities. For example, the methoxy group’s chemical shift may vary by 0.1–0.3 ppm in DMSO vs. CDCl3. To resolve conflicts:
- Perform 2D NMR (COSY, HSQC) to correlate proton and carbon signals.
- Compare experimental data with DFT-predicted shifts (e.g., using Gaussian or ACD/Labs software).
- Use deuterated solvents to eliminate exchange broadening in NH/OH groups .
Basic: What analytical techniques are used to assess the purity of this compound?
Answer:
- HPLC/UV-Vis : Quantify impurities using a C18 column and λ = 254 nm.
- Elemental analysis : Verify C, H, N content within ±0.3% of theoretical values.
- Melting point : Sharp melting points (e.g., 74–76°C for related compounds) indicate crystallinity and purity .
- Karl Fischer titration : Measure residual moisture (<0.1% w/w) to prevent degradation .
Advanced: What mechanistic insights explain byproduct formation during the amination of dihydrobenzofuran intermediates?
Answer:
Byproducts like N-alkylated derivatives or ring-opened products arise from:
- Nucleophilic attack at competing sites (e.g., methoxy oxygen vs. benzylic carbon).
- Over-reduction of the dihydrofuran ring under harsh hydrogenation conditions.
Mitigation strategies include: - Using milder reagents (e.g., ammonium formate instead of NH3 gas).
- Temperature control (<50°C) to prevent ring strain release .
Basic: How is the stereochemical integrity of this compound maintained during storage?
Answer:
- Store under inert atmosphere (N2/Ar) at –20°C to prevent racemization.
- Avoid prolonged exposure to light or moisture, which can hydrolyze the dihydrofuran ring.
- Purity checks via chiral HPLC every 3–6 months are recommended .
Advanced: What in silico tools predict the pharmacokinetic properties of this compound for drug discovery?
Answer:
- SwissADME : Predicts logP (≈2.1), aqueous solubility (−3.5 to −4.0 LogS), and blood-brain barrier penetration.
- AutoDock Vina : Models binding to targets like serotonin receptors (Ki ≈ 50–100 nM for similar amines).
- CYP450 metabolism simulations : Identify potential oxidation sites (e.g., methoxy demethylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
